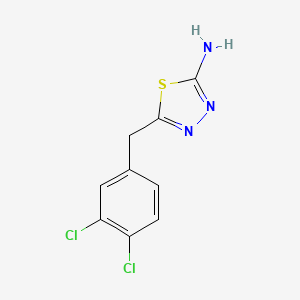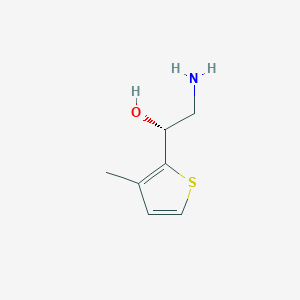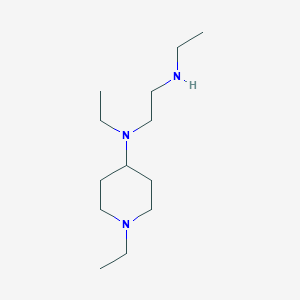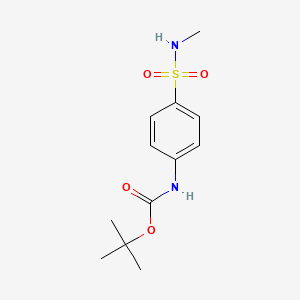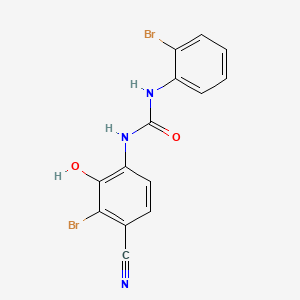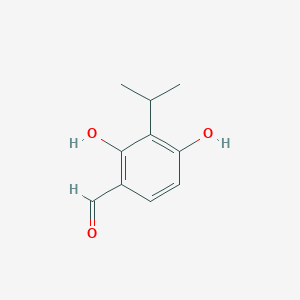
2,4-Dihydroxy-3-isopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.
Analyse Des Réactions Chimiques
2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxy-3-isopropylbenzaldehyde can be compared with similar compounds such as:
2,4-Dihydroxybenzaldehyde: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-3-isopropylbenzaldehyde:
The presence of both hydroxyl and isopropyl groups in this compound makes it unique, offering distinct advantages in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2,4-dihydroxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3 |
Clé InChI |
IEPHMWPBTAUQIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
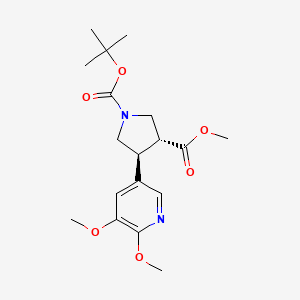
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
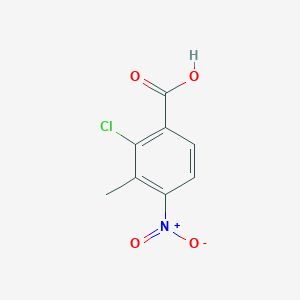
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)


![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
